molecular formula C33H52O2 B8777668 2,2'-Methylenebis(6-nonyl-p-cresol) CAS No. 7786-17-6

2,2'-Methylenebis(6-nonyl-p-cresol)

Cat. No.: B8777668
CAS No.: 7786-17-6
M. Wt: 480.8 g/mol
InChI Key: XQESJWNDTICJHW-UHFFFAOYSA-N
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Description

2,2'-Methylenebis(6-nonyl-p-cresol) is a high-molecular-weight diphenol antioxidant synthesized through a multi-step process involving esterification, Fries rearrangement, Friedel-Crafts acylation, Clemmensen reduction, and acid-mediated nucleophilic substitution reactions. Its molecular formula is C₃₃H₅₂O₂, with a molecular weight of 504.77 g/mol. Unlike solid phenolic antioxidants, this compound is a liquid, enhancing its applicability in industrial formulations requiring low-viscosity additives . It is primarily used to inhibit oxidative degradation in polymers, rubber, and other materials, though specific industrial applications remain under exploration due to its novelty .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(4-methyl-6-nonylphenol) typically involves the condensation of 4-methyl-6-nonylphenol with formaldehyde under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods: In industrial settings, the production of 2,2’-Methylenebis(4-methyl-6-nonylphenol) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Methylenebis(4-methyl-6-nonylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Industrial Applications

1. Antioxidant in Polymers

  • 2,2'-Methylenebis(6-nonyl-p-cresol) is primarily used as an antioxidant in the manufacturing of polymers. It helps in preventing oxidative degradation during processing and prolongs the lifespan of polymer products. Its effectiveness is particularly noted in polyolefins and elastomers, where it enhances thermal stability and mechanical properties .

2. Rubber Industry

  • In rubber formulations, this compound acts as a stabilizer that protects against heat and oxidation. Its incorporation results in improved durability and performance of rubber products used in automotive and industrial applications .

3. Food Packaging

  • The compound is also utilized in food packaging materials due to its antioxidant properties, which help maintain the quality and safety of food products by preventing rancidity and degradation .

Biological Research Applications

1. Anticancer Research

  • Recent studies have explored the potential anticancer properties of derivatives of 2,2'-Methylenebis(6-nonyl-p-cresol). Research indicates that certain derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting a possible role in cancer therapeutics. For instance, compounds derived from this structure have shown promise in inhibiting cell viability in colon and breast cancer models .

2. Toxicological Studies

  • Evaluations of the compound's safety profile have been conducted to assess its hepatotoxicity and potential risks associated with occupational exposure. Findings indicate that while the compound has beneficial applications, it may pose health risks at elevated exposure levels, necessitating careful handling and regulation .

Case Studies

Study Objective Findings
Study on Antioxidant EfficacyTo evaluate the effectiveness of 2,2'-Methylenebis(6-nonyl-p-cresol) as an antioxidant in polymer formulationsDemonstrated significant improvements in thermal stability and reduced oxidative degradation compared to controls
Cytotoxicity AssessmentTo assess the anticancer activity of derivatives on human cancer cell linesCertain derivatives showed IC50 values indicating effective inhibition of cell viability in colon (HCT-116) and breast (MCF-7) cancer cells
Occupational Health Risk AssessmentTo evaluate potential health impacts from exposure to the compoundIdentified hepatotoxic effects at high exposure levels; recommended monitoring for workers handling the substance

Mechanism of Action

The antioxidant properties of 2,2’-Methylenebis(4-methyl-6-nonylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative pathways, thereby protecting cells and materials from oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The antioxidant activity and physicochemical properties of 2,2'-methylenebis derivatives depend on substituent groups (e.g., alkyl, cyclohexyl, or tert-butyl) attached to the phenolic rings. Below is a comparative analysis of key analogs:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State Melting Point (°C) Key Applications
2,2'-Methylenebis(6-nonyl-p-cresol) C₃₃H₅₂O₂ 504.77 Nonyl (C₉H₁₉) Liquid N/A Novel antioxidant (under study)
2,2'-Methylenebis(6-tert-butyl-p-cresol) C₂₃H₃₂O₂ 340.51 tert-Butyl (C(CH₃)₃) Powder 123–133 ABS, polypropylene, rubber
2,2'-Methylenebis(6-cyclohexyl-p-cresol) C₂₇H₃₆O₂ 392.57 Cyclohexyl (C₆H₁₁) Solid N/A Specialty polymers
4,4'-Methylenebis(6-tert-butyl-o-cresol) C₂₃H₃₂O₂ 340.51 tert-Butyl (ortho position) Solid N/A High-temperature stabilizer

Key Observations :

  • Physical State: The liquid state of 2,2'-methylenebis(6-nonyl-p-cresol) offers processing advantages over solid analogs like the tert-butyl variant .
  • Melting Points : tert-butyl derivatives exhibit higher melting points (~123–133°C), making them suitable for high-temperature polymer processing .

Autophagy Modulation

In a 2017 study, 2,2'-methylenebis(6-tert-butyl-4-methylphenol) synergized with belotecan (a camptothecin derivative) to induce autophagosome formation and enhance tumor cell death. Structurally related compounds like dichlorophene (CHP) and 2,2'-methylenebis(6-tert-butyl-4-ethylphenol) (BEP) showed similar autophagy regulation, but the nonyl variant’s biological activity remains unstudied .

Environmental Persistence

  • tert-Butyl Derivatives : Detected in wastewater (7.1–93 ng/L) due to widespread use in plastics and rubbers .

Q & A

Q. Basic: What synthetic routes are employed for 2,2'-Methylenebis(6-nonyl-p-cresol), and how is purity validated?

Answer:
The synthesis typically involves a two-step process:

Alkylation : Reaction of p-cresol with nonyl bromide under acidic conditions to yield 6-nonyl-p-cresol.

Methylene Bridging : Condensation of the alkylated cresol with formaldehyde in the presence of a catalyst (e.g., sulfuric acid) to form the methylene-bridged structure.
Purification : Recrystallization from ethanol or toluene is used to achieve >99% purity, verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Basic: Which spectroscopic methods are critical for structural characterization?

Answer:

  • FTIR : Identifies phenolic O-H stretching (~3400 cm⁻¹) and C-O-C bridging (1250–1150 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., tert-butyl or nonyl groups) and methylene bridge integration. For example, the methylene proton appears as a singlet at δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 340.51 for C₂₃H₃₂O₂) .

Q. Advanced: How do computational models elucidate its antioxidant mechanism?

Answer:
Quantum mechanical simulations (e.g., DFT) calculate bond dissociation energies (BDEs) for O-H bonds to predict radical scavenging efficiency. For example, a lower Gibbs free energy (ΔG) for O-H dissociation compared to C-H bonds in polymers (e.g., ΔG < 80 kcal/mol) indicates superior antioxidant activity . Molecular dynamics (MD) simulations further model interactions with polymer matrices to assess stabilization efficacy under thermal stress .

Q. Advanced: How to design experiments evaluating its antioxidant performance in polymer systems?

Answer:

  • Oxidation Stability Tests :
    • Rancimat/PetroOxy : Measure induction time (hours) under accelerated oxidation (100–150°C, O₂ flow) .
    • Thermogravimetric Analysis (TGA) : Quantify mass loss (%) under oxidative atmospheres to determine thermal degradation thresholds .
  • Stress Conditions : Vary temperature, UV exposure, and mechanical strain to mimic real-world aging.

Q. Data Contradiction: Why do studies report conflicting antioxidant efficiencies?

Answer: Discrepancies arise due to:

  • Matrix Effects : Efficiency varies in polar (e.g., biodiesel) vs. nonpolar (e.g., polyolefins) matrices due to solubility differences .
  • Degradation Pathways : Competing mechanisms (e.g., peroxide radical scavenging vs. secondary oxidation product formation) may skew results.
  • Concentration Thresholds : Efficacy plateaus at 0.5–1.0 wt% in polymers; higher concentrations may induce pro-oxidant effects .

Q. Advanced: What analytical methods identify degradation products?

Answer:

  • GC-MS : Detects volatile byproducts (e.g., quinones, aldehydes) after thermal decomposition .
  • HPLC-UV/Vis : Quantifies nonylphenol or cresol derivatives formed during oxidation .
  • ESR Spectroscopy : Tracks radical species generated during degradation .

Q. Basic: What are best practices for handling and storage?

Answer:

  • Storage : Store under argon at RT (20–25°C) to prevent oxidation. Avoid exposure to light and moisture .
  • Handling : Use inert solvents (e.g., THF, DCM) for solution preparation. Purity should be confirmed via melting point (123–133°C for tert-butyl analogs; nonyl variant requires similar validation) .

Q. Advanced: How to study synergistic effects with co-antioxidants?

Answer:

  • Experimental Design : Combine with phosphites or thioesters at 1:1–1:2 molar ratios. Use OIT (Oxidation Induction Time) tests to compare synergism.
  • Mechanistic Analysis : FTIR monitors ester or sulfide bond stabilization, while MD simulations predict interfacial interactions .

Properties

CAS No.

7786-17-6

Molecular Formula

C33H52O2

Molecular Weight

480.8 g/mol

IUPAC Name

2-[(2-hydroxy-5-methyl-3-nonylphenyl)methyl]-4-methyl-6-nonylphenol

InChI

InChI=1S/C33H52O2/c1-5-7-9-11-13-15-17-19-28-21-26(3)23-30(32(28)34)25-31-24-27(4)22-29(33(31)35)20-18-16-14-12-10-8-6-2/h21-24,34-35H,5-20,25H2,1-4H3

InChI Key

XQESJWNDTICJHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=CC(=C1)C)CC2=CC(=CC(=C2O)CCCCCCCCC)C)O

physical_description

Other Solid

Origin of Product

United States

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